tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate: is an organic compound known for its use in organic synthesis and biomedical research. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is highly reactive and is often used as a reagent in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires aqueous acidic or basic solutions and is often conducted at elevated temperatures to accelerate the reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted carbamates.
Hydrolysis Products: The primary products of hydrolysis are tert-butyl carbamate and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is used as a reagent for the synthesis of complex organic molecules. It is particularly useful in the preparation of carbamate-protected amines and other nitrogen-containing compounds .
Biology and Medicine: In biomedical research, this compound is used as a building block for the synthesis of pharmaceuticals and biologically active molecules. It is also employed in the study of enzyme mechanisms and the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable for the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate involves its ability to react with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of substituted carbamates and other derivatives .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications but lacks the chlorosulfonyl group.
tert-Butyl N-(chlorosulfonyl)carbamate: Another related compound with similar reactivity but different structural features.
Uniqueness: tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is unique due to its specific structural configuration and the presence of both the tert-butyl carbamate and chlorosulfonyl groups. This combination of functional groups imparts distinct reactivity and makes it particularly useful in specialized synthetic applications .
Properties
Molecular Formula |
C11H22ClNO4S |
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Molecular Weight |
299.82 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-chlorosulfonyl-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-8(2)6-9(7-18(12,15)16)13-10(14)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
AEIPDSKCFXCJNG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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